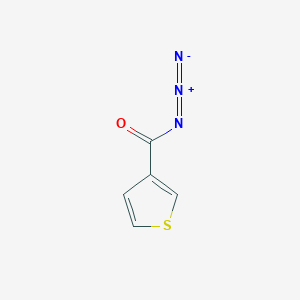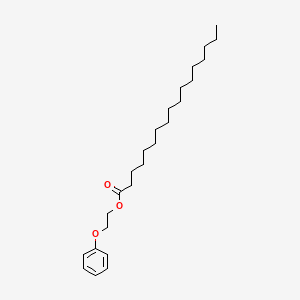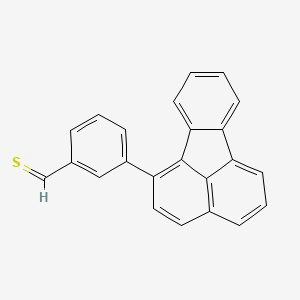
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the fusion of a fluoranthene moiety with a benzene ring, connected via a carbothialdehyde group. It is known for its fluorescence under UV light and is often used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of fluoranthene with benzene derivatives under specific conditions to introduce the carbothialdehyde group . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carbothialdehyde group into a carboxylic acid.
Reduction: The carbothialdehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in fluorescence-based imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is unique due to its combination of a fluoranthene moiety with a benzene ring and a carbothialdehyde group. This structure imparts distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58508-75-1 |
|---|---|
Molekularformel |
C23H14S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-fluoranthen-1-ylthiobenzaldehyde |
InChI |
InChI=1S/C23H14S/c24-14-15-5-3-7-17(13-15)18-12-11-16-6-4-10-20-19-8-1-2-9-21(19)23(18)22(16)20/h1-14H |
InChI-Schlüssel |
UOBLZGXWDXSUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)C5=CC=CC(=C5)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


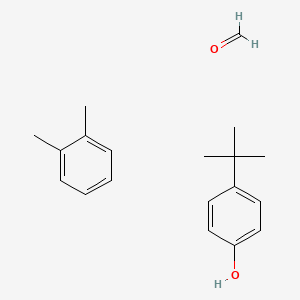
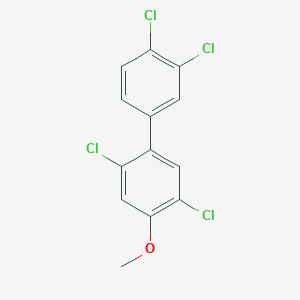
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
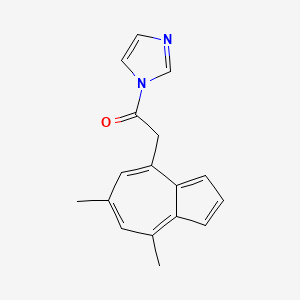
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
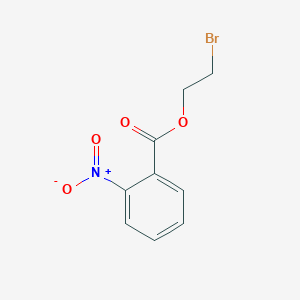
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)

